molecular formula C186H286N50O62S B124367 Exenatide Acetate CAS No. 141732-76-5

Exenatide Acetate

カタログ番号 B124367
CAS番号: 141732-76-5
分子量: 4247 g/mol
InChIキー: YEAXWAGAAYUUBX-JVTOQCAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exenatide Acetate, also known as Exendin-4, is a 39-amino acid peptide originally isolated from the salivary glands of the Gila monster . It is a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It is used in the management of type 2 diabetes mellitus .


Synthesis Analysis

Exenatide can be prepared by solid-phase synthesis, and the condensing agent N,N′-Diisopropylcarbodiimide (DIC) is added twice to ensure the complete reaction . Other studies have also discussed the preparation of exenatide, including the use of inside-porous microspheres and a large scale biocatalytic manufacture .


Molecular Structure Analysis

Exenatide is a synthetic version of exendin-4, a peptide isolated from the saliva of the Gila lizard, functioning as an analog of glucagon-like peptide-1 (GLP-1), a hormone which lowers blood glucose by stimulating insulin secretion .


Chemical Reactions Analysis

Exenatide remains relatively stable at pH 4.5 when incubated at 37 °C. At pH 5.5–6.5, degradation was driven by oxidation, while driven by deamidation at pH 7.5–8.5 .

科学的研究の応用

Cardioprotective Effects

Exenatide Acetate has demonstrated significant cardioprotective effects. In a porcine model of ischemia and reperfusion injury, exenatide was found to reduce myocardial infarct size and prevent deterioration of systolic and diastolic cardiac function (Timmers et al., 2009). Additionally, a study on patients with ST-segment–elevation myocardial infarction undergoing primary percutaneous coronary intervention showed that exenatide reduced infarct size and improved subclinical left ventricular function (Woo et al., 2013).

Application in Diabetes Treatment

Exenatide has been studied for its role in treating diabetes. A study highlighted the development of a long-acting injectable formulation of exenatide for treating type II diabetes, showing improved glucose tolerance in mice after a single injection (Li et al., 2013). Another study on overweight patients with type 2 diabetes observed the effects of exenatide on A1C, weight, and cardiovascular risk factors over 82 weeks, showing its potential for long-term diabetes management (Blonde et al., 2006).

Neuroprotective Effects in Parkinson's Disease

Research has also explored exenatide's neuroprotective effects. A study on patients with Parkinson's disease found that exenatide injections led to improvements in off-medication motor scores, suggesting its potential as a treatment avenue in Parkinson’s disease (Athauda et al., 2017).

Oral Delivery Innovations

The development of oral delivery systems for exenatide has been a focus of research. One study successfully encapsulated exenatide in microspheres prepared by cross-linking alginate and hyaluronate, demonstrating the feasibility of oral delivery of exenatide with controlled release and effective blood glucose reduction (Zhang et al., 2014).

Safety And Hazards

Exenatide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should be avoided .

特性

IUPAC Name

acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAXWAGAAYUUBX-JVTOQCAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C186H286N50O62S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4247 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16158469

Citations

For This Compound
41
Citations
A Chandrashekar, A Beig, Y Wang… - International Journal of …, 2023 - Elsevier
… the GLP-1 receptor agonist, exenatide acetate, is an important … Herein we prepared exenatide acetate-PLGA formulations of … microspheres encapsulating exenatide acetate and indicate …
Number of citations: 1 www.sciencedirect.com
TNQ Phan, R Ismail, B Le-Vinh, S Zaichik… - ACS Biomaterials …, 2020 - ACS Publications
… with 1 mL of SEDDS dispersions or exenatide acetate solution in HBSS at a concentration … The apparent permeability coefficients (Papp) for the SEDDS and exenatide acetate were …
Number of citations: 15 pubs.acs.org
M Hu, Y Zhang, N Xiang, Y Zhong, T Gong… - Pharmaceutical …, 2016 - Springer
… Stability of exenatide acetate in ethanol solutions of varying pHs. The residual drug is … Effects of different additives on exenatide acetate stability. The residual drug is normalized …
Number of citations: 14 link.springer.com
C Menzel, T Holzeisen, F Laffleur, S Zaichik… - Journal of Controlled …, 2018 - Elsevier
… The same volume and concentration of exenatide acetate in 50 mM phosphate buffer pH 6.8 served as control. Test solutions were filled into dialysis tubes and placed in beakers with …
Number of citations: 98 www.sciencedirect.com
Y Zhang, Y Zhong, M Hu, N Xiang, Y Fu… - Drug development …, 2016 - Taylor & Francis
… Briefly, exenatide acetate powder was dissolved in sodium acetate buffer (0.1 M, pH4.0). The exenatide solution and EDTA-Na 2 (0.05%, w/v) were then added to the accurately …
Number of citations: 28 www.tandfonline.com
A Stulz, M Breitsamer, G Winter, H Heerklotz - Biophysical Journal, 2020 - cell.com
… Exenatide acetate was purchased from Chemos (Regenstauf, Germany). As described in (9), exenatide acetate was purified by dialysis (MWCO 5 kDa) into highly purified water (…
Number of citations: 4 www.cell.com
MM Abeer, AK Meka, N Pujara, T Kumeria, E Strounina… - Pharmaceutics, 2019 - mdpi.com
… (a) ζ-potential profile of exenatide acetate at different pH confirming pI. (b) Loading of … (a) ζ-potential profile of exenatide acetate at different pH confirming pI. (b) Loading of exenatide on …
Number of citations: 41 www.mdpi.com
LQ Zhang, W Zhang, T Li, T Yang, X Yuan… - … of Learning and …, 2021 - Elsevier
… Then, exenatide acetate (Ex-4, a GLP-1R agonist), exendin (9–39) (Ex(9–39), a GLP-1R antagonist) and Compound C dihydrochloride (CC, an AMPK inhibitor) were used to test the …
Number of citations: 20 www.sciencedirect.com
M Breitsamer, A Stulz, HH Heerklotz… - European Journal of …, 2019 - Elsevier
… Exenatide acetate was purchased from Chemos GmbH&Co.KG (Regenstauf, Germany) and purified by dialysis (MWCO 5 kDa) into highly purified water (HPW, Purelab Plus, USF Elga, …
Number of citations: 5 www.sciencedirect.com
LQ Zhang, W Zhang, T Li, T Yang, X Yuan, Y Zhou… - 2020 - researchsquare.com
… Then, exenatide acetate (Ex-4, a GLP-1R agonist), exendin (9-39)(Ex (9-39), a GLP-1R antagonist) and Compound C dihydrochloride (CC, an AMPK inhibitor) were used to test the …
Number of citations: 3 www.researchsquare.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。